N-[3-(butylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide
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Overview
Description
N-[3-(butylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide is a chemical compound with the molecular formula C18H19FN4O2S and a molecular weight of 374.43. This compound is part of the quinoxaline family, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(butylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide typically involves the reaction of quinoxaline derivatives with sulfonamide groups. One common method includes the reaction of 2,3-dichloroquinoxaline with thiourea to form quinoxaline-2,3-dithione, which is then reacted with a butylamine derivative and 4-fluorobenzenesulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and purity while minimizing costs and environmental impact. Techniques such as green chemistry approaches and the use of heterogeneous catalysts are often employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
N-[3-(butylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinoxaline ring or the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve solvents like ethanol or acetonitrile and temperatures ranging from room temperature to reflux .
Major Products
The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxaline derivatives, and various substituted quinoxaline sulfonamides .
Scientific Research Applications
N-[3-(butylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its anticancer properties and potential use in treating infectious diseases.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[3-(butylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide involves its interaction with various molecular targets and pathways. The quinoxaline ring can intercalate with DNA, disrupting replication and transcription processes. The sulfonamide group can inhibit enzymes involved in folate synthesis, leading to antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
N-(3-(butylamino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide: Similar structure but with a methoxy group instead of a fluorine atom.
N-(3-(butylamino)quinoxalin-2-yl)-4-methylbenzenesulfonamide: Contains a methyl group instead of a fluorine atom.
Uniqueness
N-[3-(butylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide is unique due to the presence of the fluorine atom, which can enhance its biological activity and stability compared to its analogs.
Properties
IUPAC Name |
N-[3-(butylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O2S/c1-2-3-12-20-17-18(22-16-7-5-4-6-15(16)21-17)23-26(24,25)14-10-8-13(19)9-11-14/h4-11H,2-3,12H2,1H3,(H,20,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUEZTSCTSYYDQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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